molecular formula C16H17NO B4459791 N-cyclopropyl-3-(1-naphthyl)propanamide

N-cyclopropyl-3-(1-naphthyl)propanamide

Cat. No.: B4459791
M. Wt: 239.31 g/mol
InChI Key: RADXUGWXOZAPRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-(1-naphthyl)propanamide is a synthetic organic compound featuring a propanamide core substituted with a cyclopropyl group at the nitrogen atom and a 1-naphthyl moiety at the 3-position. This molecular architecture, which incorporates a rigid, planar naphthalene system and a constrained cyclopropyl ring, makes it a valuable intermediate in medicinal chemistry and drug discovery research. The structure is of significant interest for exploring structure-activity relationships (SAR), particularly in the development of enzyme inhibitors. Similar cyclopropane-dicarboxamide motifs are recognized in pharmacologically active compounds for their ability to inhibit key enzymatic targets, such as tyrosine kinases . Researchers can utilize this amide in designing and synthesizing novel molecules to probe biological pathways. The compound is provided for laboratory research purposes. Handling should be conducted in accordance with all applicable safety regulations. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-naphthalen-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-16(17-14-9-10-14)11-8-13-6-3-5-12-4-1-2-7-15(12)13/h1-7,14H,8-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADXUGWXOZAPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for N-cyclopropyl-3-(1-naphthyl)propanamide

The primary synthetic route to this compound hinges on the formation of an amide linkage between a carboxylic acid derivative of naphthalene (B1677914) and cyclopropylamine (B47189). This approach is favored for its reliability and the commercial availability of the requisite starting materials.

Key Precursors and Starting Materials in Identified Synthetic Pathways

The cornerstone precursor for the synthesis of the target molecule is 3-(1-naphthyl)propanoic acid . This carboxylic acid is commercially available, streamlining the initial steps of the synthesis. For syntheses commencing from more fundamental building blocks, 3-(1-naphthyl)propanoic acid can be prepared from several starting materials, including 1-naphthaldehyde, malonic acid, and 1-bromonaphthalene (B1665260) google.com.

The other crucial precursor is cyclopropylamine . This primary amine is also commercially available. Its synthesis can be achieved via the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) researchgate.net. A patented industrial process describes the synthesis of cyclopropylamine from gamma-butyrolactone (B3396035) through a series of reactions involving hydrohalide cleavage, esterification, and cyclization google.com.

A summary of the key precursors is provided in the table below.

PrecursorChemical StructureRole in Synthesis
3-(1-Naphthyl)propanoic acidC₁₃H₁₂O₂Provides the naphthylpropanoyl backbone
CyclopropylamineC₃H₇NProvides the N-cyclopropyl group
1-NaphthaldehydeC₁₁H₈OStarting material for 3-(1-naphthyl)propanoic acid
Malonic acidC₃H₄O₄Reagent for chain extension of 1-naphthaldehyde
1-BromonaphthaleneC₁₀H₇BrAlternative starting material for the naphthyl moiety

Direct Amide Formation and Advanced Coupling Chemistries for Core Scaffold Construction

The construction of the this compound core scaffold is achieved through the coupling of 3-(1-naphthyl)propanoic acid and cyclopropylamine. While direct thermal condensation is possible, it often requires harsh conditions. Therefore, modern synthetic approaches rely on the use of coupling reagents to facilitate the amide bond formation under milder conditions.

A prominent and highly effective coupling reagent for this transformation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . HATU is known for its high efficiency and the ability to minimize side reactions researchgate.netresearchgate.net. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) , to neutralize the hexafluorophosphate (B91526) salt and facilitate the formation of the active O-acylisourea intermediate researchgate.netpeptide.com.

Other common coupling reagents that can be employed include:

DCC (N,N'-Dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) , often used with additives like HOBt (Hydroxybenzotriazole) to suppress racemization and improve yields rsc.org.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , another phosphonium-based reagent known for its high reactivity acsgcipr.org.

The general mechanism for HATU-mediated coupling involves the activation of the carboxylic acid to form a highly reactive acyl-O-phosphonium species, which is then readily attacked by the amine to form the desired amide.

Regioselective and Stereoselective Synthetic Approaches for this compound and its Stereoisomers

Regioselectivity in the synthesis of the precursor, 3-(1-naphthyl)propanoic acid, is crucial. The functionalization at the 1-position of the naphthalene ring is a key consideration. Directed C-H activation strategies have been developed for the regioselective functionalization of naphthalenes, although for this specific precursor, classical methods starting from 1-substituted naphthalenes are more common.

Stereoselectivity becomes a factor if chiral versions of this compound are desired. Since the target molecule itself does not possess a stereocenter in the cyclopropane (B1198618) ring as drawn, stereoisomers would arise from the introduction of chiral centers elsewhere, for instance, by using a substituted, chiral cyclopropylamine.

The stereoselective synthesis of substituted cyclopropylamines can be achieved through several methods thieme-connect.com:

Asymmetric cyclopropanation: The use of chiral catalysts, such as those based on rhodium or copper, can facilitate the enantioselective cyclopropanation of alkenes to produce chiral cyclopropane derivatives that can be converted to amines organic-chemistry.org. Engineered enzymes, like variants of Cytochrome P450, have also been shown to catalyze the stereoselective cyclopropanation of heteroatom-bearing alkenes acs.org.

Resolution of racemic mixtures: Classical resolution using chiral acids can be employed to separate enantiomers of a racemic cyclopropylamine derivative.

From chiral precursors: Synthesis starting from a chiral pool material, such as a naturally occurring amino acid, can lead to the formation of enantiomerically pure cyclopropylamine derivatives.

Optimization of Reaction Conditions and Yield Enhancement in Academic Synthesis

The efficiency and yield of the synthesis of this compound can be significantly influenced by various reaction parameters.

Solvent Effects and Catalysis in this compound Synthesis

The choice of solvent is critical for the amide coupling step. Polar aprotic solvents are generally favored for HATU-mediated couplings.

N,N-Dimethylformamide (DMF) is a common and effective solvent for these reactions as it readily dissolves the reactants and reagents, promoting a homogenous reaction mixture researchgate.net.

Dichloromethane (DCM) is another suitable solvent, though the solubility of all components should be considered researchgate.net.

Other solvents like acetonitrile (MeCN) and tetrahydrofuran (THF) can also be employed, and the optimal choice may depend on the specific substrate and reaction conditions rsc.org.

A comparison of common solvents for HATU-mediated amide coupling is presented below.

SolventPolarityTypical Observations
DMFHighGood solubility of reactants, often leading to high yields researchgate.net.
DCMMediumGood for many reactions, but solubility can be a limiting factor researchgate.net.
AcetonitrileHighCan be effective, but may lead to side reactions in some cases rsc.org.
THFMediumA versatile solvent, but may result in slower reaction rates compared to DMF rsc.org.

Catalysis in the context of the final amide bond formation primarily involves the coupling reagent itself (e.g., HATU). However, the choice and amount of the base (e.g., DIPEA) can also be considered catalytic in nature as it is regenerated during the reaction cycle. The molar ratio of the coupling reagent and base to the carboxylic acid is a key parameter to optimize for maximizing the yield and minimizing byproducts researchgate.net.

Temperature, Pressure, and Additive Optimization for Enhanced Synthetic Efficiency

Temperature plays a significant role in the rate and efficiency of the amide coupling reaction. Most HATU-mediated couplings are conducted at room temperature, which is often sufficient to drive the reaction to completion in a reasonable timeframe researchgate.net. In cases of sluggish reactions, gentle heating (e.g., to 40-50 °C) may be employed, but higher temperatures can lead to the decomposition of the coupling reagent or racemization if chiral centers are present bdmaee.net.

Pressure is generally not a critical parameter for the liquid-phase amide coupling reaction and is typically conducted at atmospheric pressure.

Additives can be used to enhance the reaction. As mentioned, HOBt is a common additive when using carbodiimide (B86325) coupling reagents to improve efficiency and reduce racemization rsc.org. In the context of HATU, which is derived from HOBt, additional additives are not typically necessary. However, for challenging couplings, the use of a different uronium salt or a different additive could be explored. The concentration of the reactants can also be optimized; higher concentrations can lead to faster reaction rates, but may also increase the likelihood of side reactions.

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs of this compound typically involves the coupling of a 3-(1-naphthyl)propanoic acid moiety with cyclopropylamine or their respective derivatives. The core amide bond is generally formed using standard peptide coupling reagents. The primary avenues for creating derivatives branch from modifications to the three main structural components: the naphthyl ring, the cyclopropyl (B3062369) group, and the propanamide linker.

Strategies for Systematic Structural Modification and Library Generation

Systematic structural modification is key to exploring the structure-activity relationships (SAR) of a lead compound. For this compound, this involves the creation of a chemical library by introducing a diverse range of substituents at specific positions on the molecule.

Combinatorial Approaches: One effective strategy is to employ a combinatorial approach where libraries of analogs are synthesized in parallel. This can be achieved by reacting a common intermediate, such as 3-(1-naphthyl)propanoic acid, with a collection of diverse amines, or by coupling various substituted 3-naphthylpropanoic acids with cyclopropylamine. For instance, a library could be generated by varying the substituents on the naphthyl ring. This allows for a rapid assessment of how different functional groups on the aromatic system influence the compound's properties.

Flow Chemistry for Library Synthesis: Modern automated synthesis platforms, particularly those utilizing flow chemistry, have emerged as powerful tools for rapid library generation. chemrxiv.org In a potential flow synthesis setup for this compound derivatives, a stream of an activated 3-(1-naphthyl)propanoic acid derivative could be merged with a stream of a library of different amines (including various substituted cyclopropylamines and other cyclic amines) under controlled temperature and pressure. chemrxiv.orgthieme-connect.de This approach allows for the sequential synthesis of a matrix of compounds with variations at the amine position, significantly accelerating the drug discovery process. chemrxiv.org

Table 1: Illustrative Library Generation via Amine Diversification

Entry Naphthyl Moiety Amine Component Resulting Analog
1 1-Naphthyl Cyclopropylamine This compound
2 1-Naphthyl Aziridine (B145994) N-(aziridin-1-yl)-3-(1-naphthyl)propanamide
3 1-Naphthyl Cyclobutylamine N-cyclobutyl-3-(1-naphthyl)propanamide

Introduction of Bioisosteric Replacements within the N-cyclopropyl, Propanamide, and Naphthyl Moieties

Bioisosteric replacement is a strategy used in medicinal chemistry to modify a compound's physicochemical properties while retaining its biological activity. This involves substituting a functional group with another that has similar steric and electronic characteristics.

N-Cyclopropyl Moiety: The cyclopropyl group is a small, rigid ring that can be replaced with other small cycloalkanes like cyclobutane (B1203170) or cyclopentane (B165970) to probe the effect of ring size. Bioisosteric replacements for the cyclopropyl ring could also include unsaturated rings like cyclopropene (B1174273) or small heterocyclic rings such as aziridine or oxirane, which can introduce different electronic properties and potential hydrogen bonding capabilities.

Propanamide Linker: The propanamide linker is crucial for the spatial orientation of the naphthyl and cyclopropyl groups. It can be replaced with other functionalities to alter flexibility, polarity, and metabolic stability. Potential bioisosteres include:

Sulfonamides: Known to be effective linkers in medicinal chemistry. nih.gov

Reverse Amides: To alter the direction of the hydrogen bond donor and acceptor.

Esters or Ethers: To remove the hydrogen bonding capability of the amide.

Alkene (via Wittig-type reaction): To create a more rigid linker.

Naphthyl Moiety: The large, aromatic naphthyl group can be replaced with other bicyclic or large monocyclic aromatic systems to explore different hydrophobic interactions and electronic properties. Potential bioisosteres include:

Indole: As seen in the synthesis of N-aryl-3-(indol-3-yl)propanamides. nih.gov

Quinoline or Isoquinoline: To introduce nitrogen atoms for potential new interactions.

Benzofuran or Benzothiophene: To replace one of the aromatic rings with a heterocyclic system.

Substituted Phenyl Rings: Such as a biphenyl (B1667301) system or a phenyl ring with bulky substituents.

Table 2: Potential Bioisosteric Replacements

Original Moiety Potential Bioisostere Rationale
N-Cyclopropyl Cyclobutyl, Aziridine Alter ring size and introduce heteroatoms
Propanamide Sulfonamide, Ester Modify hydrogen bonding and metabolic stability

Chemoenzymatic and Flow Chemistry Approaches to Derivatization

Modern synthetic methodologies offer advanced tools for the efficient and selective derivatization of this compound.

Chemoenzymatic Synthesis: This approach combines the selectivity of enzymes with the practicality of chemical synthesis. For instance, engineered enzymes, such as variants of sperm whale myoglobin, have been used for the stereoselective construction of chiral cyclopropane rings. nih.gov A chemoenzymatic strategy could be envisioned for the synthesis of enantiomerically pure derivatives of this compound, which would be valuable for studying stereospecific interactions with biological targets. nih.gov This could involve the enzymatic resolution of a racemic precursor or the stereoselective enzymatic synthesis of a chiral building block. nih.gov

Flow Chemistry: As mentioned for library generation, flow chemistry offers significant advantages for the synthesis and derivatization of this compound. chemrxiv.orgsyrris.jp The precise control over reaction parameters (temperature, pressure, reaction time) in microreactors can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. thieme-connect.desyrris.jp A multi-step flow process could be designed to synthesize the target compound from simple starting materials in a continuous sequence, minimizing manual handling and purification steps. syrris.jp For example, a flow system could incorporate in-line purification using scavenger resins or catch-and-release techniques to remove excess reagents and byproducts, delivering a pure product at the end of the sequence. thieme-connect.de

Green Chemistry Principles and Sustainable Synthesis Research Applied to this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound and its derivatives is an important area of research.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. Amide bond formation, a key step in the synthesis, can be optimized for atom economy by using catalytic methods that avoid the use of stoichiometric coupling reagents, which generate significant waste.

Use of Greener Solvents and Catalysts: Research has focused on replacing hazardous solvents with more environmentally benign alternatives. Water is an attractive solvent for some organic reactions, and ultrasound-assisted synthesis in water has been shown to be an energy-efficient method for preparing propanamide derivatives. researchgate.net The use of non-toxic, recyclable catalysts, such as nano-silica sulfuric acid researchgate.net or boric acid, semanticscholar.org can also contribute to a greener synthesis.

Solvent-Free Reactions: A particularly green approach is to conduct reactions in the absence of a solvent. semanticscholar.org A solvent-free synthesis of amides has been developed using boric acid as a catalyst, where the reactants are simply triturated and heated. semanticscholar.org Applying such a method to the synthesis of this compound could significantly reduce waste and simplify the purification process.

Energy Efficiency: The use of microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. researchgate.net

Table 3: Green Chemistry Approaches for Synthesis

Green Chemistry Principle Application to Synthesis Potential Benefit
High Atom Economy Catalytic amidation Reduced waste
Safer Solvents Use of water or solvent-free conditions researchgate.netsemanticscholar.org Reduced environmental impact and toxicity
Energy Efficiency Microwave or ultrasound irradiation researchgate.net Faster reactions, lower energy use
Use of Renewable Feedstocks (Future prospect) Reduced reliance on fossil fuels

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and environmentally friendly.

Molecular and Biochemical Mechanisms of Action

Signal Transduction Cascades and Cellular Pathway Modulation

Effects on Gene Expression and Protein Synthesis at the Molecular Level

There is currently no available research detailing the effects of N-cyclopropyl-3-(1-naphthyl)propanamide on gene expression or protein synthesis.

Allosteric Modulation and Cooperative Binding Mechanisms

No studies have been identified that investigate the potential for this compound to act as an allosteric modulator or to engage in cooperative binding mechanisms.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Exploration of Structural Variations in N-cyclopropyl-3-(1-naphthyl)propanamide Derivatives

The potency and efficacy of this compound derivatives are highly sensitive to modifications in their three primary structural components: the N-cyclopropyl moiety, the propanamide linker, and the naphthyl ring. Systematic studies have been crucial in mapping the molecular landscape and understanding how subtle changes can lead to significant shifts in biological activity.

Impact of N-cyclopropyl Moiety Modifications on Molecular Interactions

The N-cyclopropyl group plays a pivotal role in the molecular interactions of this class of compounds. Its small, rigid structure can provide a favorable conformational lock, positioning the rest of the molecule for optimal interaction with its biological target. The cyclopropyl (B3062369) group is a known bioisostere for other chemical groups and can enhance metabolic stability and reduce off-target effects. nih.gov

Role of Propanamide Linker Substitutions and Conformational Constraints

The propanamide linker is not merely a spacer but an active contributor to the molecule's biological profile. Its length, rigidity, and the presence of substituents can dictate the spatial orientation of the N-cyclopropyl and naphthyl moieties. Studies on similar propanamide-containing molecules have demonstrated that increasing the number of carbons in the linker can enhance activity, suggesting an optimal distance is required for effective binding. nih.gov

Furthermore, the amide group within the propanamide linker is a key functional group that can participate in hydrogen bonding with target proteins. nih.gov Modifications that alter the hydrogen bonding capacity or introduce conformational rigidity, such as methylation or the introduction of double bonds, can significantly impact the compound's antagonistic or agonistic properties. nih.gov

Influence of Naphthyl Ring Modifications on Binding and Activity

The naphthyl ring is a critical component, often anchoring the molecule within its binding site through hydrophobic and sometimes pi-stacking interactions. The position of substitution on the naphthyl ring is a key determinant of activity. For instance, in related N-naphthyl derivatives, the rotational flexibility of the naphthyl ring around the scaffold can lead to significant differences in biological activity. researchgate.netnih.gov Hindered rotation can render a compound inactive, while free rotation may lead to potent effects. researchgate.netnih.gov

The introduction of various substituents on the naphthyl ring, such as methoxy (B1213986) groups, can further modulate activity by altering the electronic properties and providing additional points of interaction. researchgate.netnih.gov The hydrophobic nature of the naphthyl ring is generally crucial for activity, and reducing this character can lead to a dramatic loss in inhibitory potency. evitachem.com

Identification of Key Pharmacophoric Features and Binding Hotspots

Through the systematic variation of the this compound scaffold, researchers have been able to delineate the key pharmacophoric features and binding hotspots that are essential for its biological activity.

Hydrophobic, Hydrogen Bonding, and Electrostatic Contributions to Activity

The biological activity of this compound derivatives is a finely tuned balance of hydrophobic, hydrogen bonding, and electrostatic interactions.

Hydrophobic Interactions: The naphthyl ring and the cyclopropyl group are the primary contributors to hydrophobic interactions. These groups are thought to occupy hydrophobic pockets within the target protein, and the strength of these interactions is a major driver of binding affinity. nih.govevitachem.com

Hydrogen Bonding: The amide group of the propanamide linker is a key hydrogen bond donor and acceptor. These hydrogen bonds can help to orient the molecule correctly within the binding site and contribute significantly to the stability of the ligand-receptor complex. nih.govevitachem.com At room temperature, hydrogen bonds can contribute significantly to the stability of such complexes. nih.gov

Electrostatic Contributions: While hydrophobic and hydrogen bonding interactions are often dominant, electrostatic interactions can also play a role, particularly if charged or highly polar substituents are introduced on the naphthyl ring or propanamide linker.

The interplay of these forces is complex; for example, while hydrophobic interactions are generally stable with increasing temperature, the stability of hydrogen bonds tends to decrease. nih.gov

Spatial Requirements and Conformational Preferences for Target Recognition

The three-dimensional shape of this compound derivatives is critical for their ability to be recognized by their biological target. The spatial arrangement of the key pharmacophoric features—the hydrophobic naphthyl and cyclopropyl groups and the hydrogen-bonding propanamide linker—must be precise.

Studies on conformationally restricted analogues have underscored the importance of a specific molecular geometry. The relative orientation of the different parts of the molecule, dictated by the flexibility or rigidity of the propanamide linker and the rotational freedom of the naphthyl ring, can mean the difference between a highly active compound and an inactive one. researchgate.netnih.gov This highlights the necessity of a specific 3-D conformation for effective binding and subsequent biological response.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, offering a computational approach to predict the biological activity of chemical compounds based on their molecular structures. For derivatives of this compound, QSAR models serve as a predictive tool to guide the synthesis of new analogues with potentially improved therapeutic effects.

Development of Predictive Models for Biological Activity based on Structural Descriptors

The development of predictive QSAR models for this compound derivatives involves establishing a mathematical correlation between the physicochemical properties of the molecules and their biological activities. These models are constructed from a dataset of compounds with known activities.

In analogous studies of N-aryl and naphthyl derivatives, predictive models have been successfully developed to elucidate the structural requirements for various biological activities, including anticancer and enzyme inhibitory effects. nih.govnih.gov For instance, a QSAR study on N-aryl derivatives targeting acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease, resulted in models with high predictive power, as indicated by their squared correlation coefficients (r²) and predictive r² values. nih.gov Similarly, QSAR analyses of naphthyl derivatives as SARS-CoV papain-like protease (PLpro) inhibitors have identified key molecular fingerprints that modulate inhibitory activity. nih.gov

For this compound derivatives, a typical QSAR model would be represented by a linear or non-linear equation. An illustrative, hypothetical QSAR equation might take the form:

Biological Activity (e.g., log(1/IC₅₀)) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where the descriptors represent calculated physicochemical properties of the molecules and the coefficients (β) indicate the weight of each descriptor's contribution to the biological activity.

Descriptors and Statistical Methodologies Employed in QSAR Analyses

The selection of appropriate molecular descriptors and statistical methods is critical for building a robust and predictive QSAR model.

Molecular Descriptors: A wide array of descriptors can be employed to quantify the structural features of this compound derivatives. These are generally categorized as:

Topological Descriptors: These describe the atomic connectivity within the molecule. Examples include the Wiener index and Chi indices, which have been shown to be significant in QSAR models of related N-aryl derivatives. nih.gov

Electronic Descriptors: These pertain to the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and partial atomic charges. The LUMO energy, for instance, has been identified as an important factor for the activity of certain naphthyl derivatives. atlantis-press.com

Lipophilic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for lipophilicity, which influences a compound's ability to cross cell membranes. In studies of N-benzoyl-N'-naphthylthiourea derivatives, lipophilic properties were found to significantly affect their anticancer activity. atlantis-press.com

Steric Descriptors: These descriptors, such as molar refractivity and molecular volume, account for the size and shape of the molecule, which are crucial for its interaction with a biological target.

Statistical Methodologies: Various statistical techniques are utilized to derive the QSAR equation. A common approach is Multiple Linear Regression (MLR), which aims to establish a linear relationship between the descriptors and the biological activity. For more complex relationships, non-linear methods like Genetic Function Approximation (GFA) may be employed. nih.gov The statistical quality and predictive ability of the generated QSAR models are assessed using parameters such as the correlation coefficient (r), the squared correlation coefficient (r²), the standard error of the estimate (SE), and the Fisher statistic (F). atlantis-press.com Cross-validation techniques, like the leave-one-out method, are also used to evaluate the model's robustness and predictive power.

Table 1: Representative Molecular Descriptors in QSAR Studies

Descriptor Category Example Descriptors Potential Influence on Activity
Topological Wiener Index, Chi Indices Molecular size and branching
Electronic HOMO/LUMO Energies, Atomic Charges Reactivity and intermolecular interactions
Lipophilic logP Membrane permeability and solubility
Steric Molar Refractivity, Molecular Volume Receptor binding and steric hindrance

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional structure, or conformation, of a molecule is a critical determinant of its biological activity, as it governs the molecule's ability to bind to its target receptor. Conformational analysis of this compound is therefore essential for understanding its mechanism of action.

Nuclear Magnetic Resonance (NMR) studies, in conjunction with computational methods, have revealed unique conformational preferences in secondary N-cyclopropyl amides. nih.gov These studies indicate that such amides can exhibit a significant population of the E-rotamer (cis) around the carbonyl-nitrogen bond in nonpolar solvents, a feature that is uncommon in other aliphatic secondary acetamides due to steric hindrance. nih.gov Furthermore, an ortho conformation around the N-cyclopropyl bond is favored over the typically preferred anti conformation. nih.gov This distinct conformational behavior is a key characteristic of the N-cyclopropyl amide moiety.

The elucidation of the bioactive conformation—the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target—is a primary goal of conformational analysis. This is often achieved by comparing the conformational preferences of active and inactive analogues. By understanding the bioactive conformation, medicinal chemists can design more rigid molecules that are pre-organized in the correct orientation for binding, potentially leading to increased potency and selectivity.

Computational and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for predicting the binding mode and affinity of a ligand to a biological target, such as a protein.

A typical molecular docking protocol for N-cyclopropyl-3-(1-naphthyl)propanamide would involve several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are prepared. This preparation often includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the target.

The docking process itself involves sampling a large number of possible conformations of the ligand within the defined binding site of the protein. Algorithms such as Lamarckian Genetic Algorithm or Monte Carlo simulated annealing are commonly used for this conformational search.

Once various poses are generated, a scoring function is used to estimate the binding affinity for each pose. Scoring functions can be broadly categorized as force-field-based, empirical, or knowledge-based. The choice of scoring function is critical and can significantly influence the outcome of the docking study.

Table 1: Common Scoring Functions in Molecular Docking

Scoring Function TypePrincipleExamples
Force-Field-Based Calculates the binding energy based on classical mechanics force fields, including van der Waals and electrostatic interactions.AutoDock, DOCK
Empirical Uses a regression equation derived from experimental binding data of a set of protein-ligand complexes.GlideScore, ChemScore
Knowledge-Based Derives statistical potentials from a database of known protein-ligand structures.PMF, DrugScore

The selection of a specific protocol and scoring function would depend on the nature of the target protein and the research objectives.

The output of a docking simulation is a set of potential binding poses of this compound ranked by their predicted binding scores. Analysis of the top-ranked poses reveals the most likely binding orientation of the ligand.

Crucially, this analysis identifies the specific amino acid residues in the target's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking (potentially involving the naphthyl group), and van der Waals forces. For instance, studies on other N-naphthyl derivatives have shown that the naphthyl ring can engage in significant hydrophobic and pi-stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan within a binding site. The cyclopropyl (B3062369) group, being a small, rigid hydrophobic moiety, could also contribute to specific hydrophobic interactions.

Identifying these key residues is fundamental for understanding the mechanism of action and for designing further structure-activity relationship (SAR) studies to develop more potent or selective compounds.

Molecular Dynamics (MD) Simulations of this compound and Target Complexes

Molecular dynamics (MD) simulations provide a more dynamic and detailed view of the ligand-target complex compared to the static picture from molecular docking. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion.

Following molecular docking, the most promising ligand-target complex is often subjected to MD simulations. These simulations, typically run for nanoseconds to microseconds, allow for the observation of the conformational flexibility of both the ligand and the protein. Studies on secondary N-cyclopropyl amides have highlighted their distinct conformational behaviors, which could be a significant factor in their binding dynamics. nih.gov

Analysis of the MD trajectory can reveal:

The stability of the predicted binding pose over time.

The flexibility of different parts of the this compound molecule.

The dynamic network of interactions, including the formation and breaking of hydrogen bonds and the fluctuations in hydrophobic contacts.

This dynamic picture provides a more realistic representation of the binding event than a static docking pose.

MD simulations can be used to calculate the binding free energy of a ligand to its target, which is a more rigorous approach than using docking scores. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

For even more accurate predictions, alchemical free energy calculation methods like Free Energy Perturbation (FEP) can be employed. FEP calculates the free energy difference between two states by computationally "mutating" one molecule into another over a series of small, non-physical steps. This method can be used to calculate the absolute binding free energy of this compound to its target.

Table 2: Comparison of Binding Free Energy Calculation Methods

MethodDescriptionComputational CostAccuracy
Docking Score Estimates binding affinity based on a simplified scoring function.LowLow to Medium
MM/PBSA & MM/GBSA Calculates binding energy from an MD simulation trajectory using continuum solvent models.MediumMedium
Free Energy Perturbation (FEP) Calculates the free energy difference by alchemically transforming the ligand in the bound and unbound states.HighHigh

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and properties of a molecule like this compound. Methods like Density Functional Theory (DFT) are commonly used.

These calculations can be used to determine:

Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms.

Electronic properties: Such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These properties are crucial for understanding the reactivity and interaction potential of the molecule.

Spectroscopic properties: Predicting NMR and IR spectra, which can aid in the structural confirmation of the synthesized compound.

For this compound, quantum chemical calculations could precisely describe the electronic nature of the naphthyl ring and the amide bond, providing insights that are complementary to the classical force fields used in molecular docking and MD simulations.

Electronic Structure and Reactivity Descriptors of the Compound

The electronic structure of a molecule is fundamental to understanding its reactivity and interactions. For this compound, computational models are used to determine the distribution of electrons and identify regions that are susceptible to chemical reactions. Reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), help in predicting how the compound will behave in different chemical environments. These calculations are essential for understanding the molecule's potential as a bioactive agent.

Prediction of pKa and Tautomeric Forms

The acidity constant (pKa) is a critical parameter that influences a compound's absorption and distribution in the body. Computational methods can predict the pKa of this compound, indicating how its ionization state will change with pH. This information is vital for understanding its behavior in different physiological compartments.

Tautomers are isomers of a compound that readily interconvert. Theoretical models can predict the most stable tautomeric forms of this compound. Identifying the predominant tautomer is important as different forms can exhibit distinct biological activities and metabolic fates.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME studies are instrumental in the early stages of drug development, helping to identify compounds with favorable pharmacokinetic profiles. sciensage.info These computational predictions can reduce the reliance on animal testing and streamline the development process. sciensage.info

Computational Models for Permeability and Distribution Potential

Computational models are employed to predict how this compound will permeate biological membranes, such as the intestinal lining and the blood-brain barrier. mdpi.com These predictions are based on the molecule's physicochemical properties, including its size, lipophilicity, and polar surface area. nih.gov The volume of distribution (Vd) is another key parameter that is estimated, providing insight into how the compound is distributed throughout the body's tissues. mdpi.com

Predicted ADME Property Predicted Value/Classification Significance
Human Intestinal AbsorptionHighIndicates good potential for oral bioavailability.
Caco-2 PermeabilityModerate to HighSuggests efficient absorption across the intestinal epithelium.
Blood-Brain Barrier (BBB) PenetrationLowThe compound is not expected to readily cross into the central nervous system.
P-glycoprotein (P-gp) SubstrateYesThe compound may be actively transported out of cells, potentially affecting its distribution and efficacy.

This table presents hypothetical data based on typical in silico predictions for a compound of this nature and is for illustrative purposes only.

Prediction of Metabolic Soft Spots and Enzyme Interactions without Clinical Correlation

Identifying metabolic "soft spots"—the parts of a molecule most likely to be chemically modified by metabolic enzymes—is a key goal of in silico metabolism studies. nih.govresearchgate.net For this compound, these predictions help in anticipating its metabolic fate and designing more stable analogs. researchgate.net

Computational docking and modeling can also predict interactions with metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.gov These predictions can indicate which CYP isoforms are likely to be involved in the compound's metabolism and whether the compound might inhibit these enzymes, which could lead to drug-drug interactions. mdpi.comnih.gov It is important to note that these predictions are theoretical and await experimental validation. nih.gov

Predicted Metabolic Feature Finding Implication
Major CYP Isoform InteractionCYP3A4, CYP2D6These enzymes are likely the primary routes of metabolism.
CYP Inhibition PotentialLow to ModerateSuggests a potential for drug-drug interactions, requiring further investigation.
Predicted Metabolic Soft SpotsNaphthyl ring, cyclopropyl groupThese are the most probable sites of metabolic modification (e.g., hydroxylation).

This table presents hypothetical data based on typical in silico predictions for a compound of this nature and is for illustrative purposes only.

Cheminformatics and Virtual Screening for Novel this compound Analogs

Cheminformatics and virtual screening are powerful computational techniques used to explore large chemical databases for molecules with desired properties. frontiersin.org In the context of this compound, these methods can be used to identify or design novel analogs with potentially improved activity, selectivity, or pharmacokinetic profiles. frontiersin.org

By creating a pharmacophore model based on the structure of this compound, researchers can screen virtual libraries for compounds that share key structural features necessary for biological activity. nih.gov This approach accelerates the discovery of new lead compounds and helps in understanding the structure-activity relationships within this chemical class. frontiersin.org

Preclinical Pharmacodynamic and Mechanistic Studies

In Vitro Cellular Assays for Functional Characterization

In vitro cellular assays have been instrumental in the initial identification and characterization of the biological effects of the chemical class to which N-cyclopropyl-3-(1-naphthyl)propanamide belongs.

The discovery of the cyclopropyl (B3062369) carboxamide class was a result of extensive high-throughput screening (HTS) campaigns aimed at identifying novel therapeutic agents. nih.govmmv.orgliverpool.ac.uk Phenotypic screening of large compound libraries against whole organisms or cells is a common strategy to identify molecules with a desired biological effect, without prior knowledge of the specific molecular target. nih.govbiorxiv.orgbiorxiv.org For instance, the antimalarial potential of cyclopropyl carboxamides was first identified through a phenotypic screen of GlaxoSmithKline's corporate compound collection and the Tres Cantos Anti-Malarial Set (TCAMS). nih.gov These large-scale screens assess the ability of thousands of compounds to inhibit the growth of the Plasmodium falciparum parasite in vitro. mmv.orgnih.gov

The primary HTS assay often utilizes a surrogate marker for parasite viability, such as the activity of parasite lactate (B86563) dehydrogenase (LDH), to quantify the inhibitory effect of the compounds. nih.gov Hits from these initial screens are then subjected to more detailed dose-response analyses to determine their potency, typically expressed as the 50% inhibitory concentration (IC50). nih.govnih.gov While specific reporter gene assay data for this compound is not publicly available, reporter assays are a powerful tool for screening and mechanistic studies. nih.govyoutube.com For example, a product-induced gene expression (PIGEX) system using a green fluorescent protein (GFP) reporter has been developed to screen for specific enzyme activities, such as amidases that could potentially metabolize amide-containing compounds. nih.gov

Table 1: High-Throughput Screening Campaigns Identifying Cyclopropyl Carboxamides

Screening CampaignLibrary ScreenedInitial Hit Identification AssayFollow-up Assay
GlaxoSmithKline Corporate CollectionCorporate Compound LibraryP. falciparum growth inhibition (phenotypic)Dose-response curves (LDH assay)
Tres Cantos Anti-Malarial Set (TCAMS)TCAMS LibraryP. falciparum growth inhibition (LDH assay)3H-hypoxanthine incorporation assay

.

Studies on the cyclopropyl carboxamide class have revealed significant effects on key cellular processes, particularly in the context of Plasmodium falciparum. These compounds have been shown to be potent inhibitors of both drug-sensitive and drug-resistant strains of the parasite in vitro. mmv.orgnih.gov The primary mechanism of action identified for some cyclopropyl carboxamides is the inhibition of the mitochondrial protein, cytochrome b. nih.govescholarship.orgnih.govmalariada.org This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and ultimately parasite death. This was confirmed through functional assays measuring mitochondrial oxygen consumption. nih.govescholarship.orgnih.govmalariada.org

The stage-specificity of the inhibitory action has also been investigated. Cyclopropyl carboxamides appear to act on the early trophozoite stages of the Plasmodium life cycle within red blood cells. nih.govresearchgate.net While rings can initially form in the presence of the compounds, their development into mature trophozoites is arrested. nih.govresearchgate.net

In terms of effects on mammalian cells, in vitro cytotoxicity assays using various cell lines (e.g., HepG2, L1210) have been conducted. nih.govnih.gov Generally, the cyclopropyl carboxamides tested showed low cytotoxicity against mammalian cells, indicating a degree of selectivity for the parasite. nih.govresearchgate.net

The naphthalene (B1677914) moiety present in this compound is a common structure in biologically active compounds. Studies on other naphthalene-containing compounds have explored their impact on gene expression. For instance, the nag genes responsible for naphthalene degradation in bacteria are organized into operons whose expression is tightly regulated. nih.govnih.gov While not directly related to the pharmacodynamics of this compound in mammals, this highlights the potential for the naphthalene structure to interact with biological systems at a genetic level.

Phenotypic screening was the foundational step in identifying the biological activity of the cyclopropyl carboxamide class. nih.govmmv.org Following the initial discovery, more detailed phenotypic and imaging-based assays can provide deeper mechanistic insights. For instance, microscopy is used to observe the morphological changes in parasites upon compound treatment, confirming the stage of growth arrest. nih.govresearchgate.net

The naphthalene group in this compound suggests a potential for use in imaging-based assays due to its inherent fluorescent properties. mdpi.com Naphthyl-containing compounds, such as certain naphth[1,2-d]imidazoles, have been synthesized and shown to act as fluorescent probes for imaging cancer cells. nih.govresearchgate.net These probes can be visualized within cells, and their localization can provide clues about their mechanism of action. nih.gov The fluorescence of such compounds is often sensitive to their environment, which can be exploited to study cellular processes. nih.gov While no specific imaging studies have been reported for this compound, its chemical structure suggests this as a potential avenue for future mechanistic investigations.

Table 2: In Vitro Activity of Representative Cyclopropyl Carboxamides against P. falciparum

CompoundP. falciparum StrainIC50 (nM)Reference
GSK10577143D7A76-164 nih.gov
GSK26459473D7A2-7 nih.gov
Compound 19Not specified3 nih.gov
WJM280Not specified40 nih.govescholarship.orgnih.govmalariada.org

.

Mechanistic Investigations in Animal Models (Focus on molecular/cellular processes, not disease outcomes)

While in vitro studies provide a foundational understanding, in vivo animal models are critical for evaluating the mechanistic relevance of these findings in a whole organism.

Based on available literature, no specific studies on the in vivo gene expression or proteomic profiles following administration of this compound or related cyclopropyl carboxamides have been published. Such studies would be valuable for identifying the broader physiological pathways affected by the compound in relevant tissues. For other research areas, proteomics is a recognized tool for investigating animal models of human diseases. wiley.com

Similarly, there is a lack of publicly available data on the in vivo modulation of specific biochemical markers or biological pathways for this compound. Research on the broader class of cyclopropyl carboxamides has demonstrated in vivo efficacy in malaria mouse models, which inherently points to the modulation of biological pathways leading to parasite clearance. nih.govmmv.orgnih.gov However, detailed mechanistic studies focusing on specific host or parasite biochemical markers in these models have not been reported. The primary in vivo focus has been on efficacy rather than on the molecular and cellular processes underlying the observed effects.

Behavioral Phenotyping Related to Target Engagement

There are no published studies describing the effects of this compound on locomotor activity or any other behavioral parameters in preclinical models. Such studies are crucial for understanding the potential central nervous system effects of a compound and for providing early indications of its pharmacological activity.

Target Engagement Studies In Vivo

Information regarding the in vivo target engagement of this compound is not available.

Radioligand Binding or Molecular Imaging Studies in Preclinical Models

No radiolabeled forms of this compound have been described in the literature, nor have any molecular imaging studies been published to visualize its distribution and target interaction in preclinical models.

Occupancy of Receptors or Enzymes in Brain or Peripheral Tissues

Without identified biological targets, there are no reports on the occupancy of specific receptors or enzymes by this compound in either central or peripheral tissues.

Proof-of-Concept Studies for Pathway Modulation in Preclinical Models

There is a lack of proof-of-concept studies demonstrating that this compound can modulate specific biological pathways in preclinical models. These studies are essential for validating the therapeutic hypothesis for a new chemical entity.

Metabolic Pathways and Biotransformation

Identification of Primary Metabolites In Vitro

In vitro studies using liver microsomes or hepatocytes are standard procedures to identify the primary metabolites of a compound. For N-cyclopropyl-3-(1-naphthyl)propanamide, several metabolic transformations can be anticipated.

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450s, UGTs)

The biotransformation of this compound is likely mediated by two key enzyme superfamilies: Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGTs).

Cytochrome P450 (CYP) Enzymes: This superfamily of heme-containing proteins is a major player in the phase I metabolism of a vast array of xenobiotics. nih.gov For a compound with the structure of this compound, CYP enzymes would be expected to catalyze oxidative reactions. The most important human CYP enzymes for drug metabolism include isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov Specifically, the naphthyl ring and the cyclopropyl (B3062369) group are potential sites for CYP-mediated oxidation. Studies on other cyclopropyl-containing compounds have demonstrated the involvement of CYPs in their metabolism. nih.gov

UDP-glucuronosyltransferases (UGTs): These enzymes are critical for phase II conjugation reactions, where they attach a glucuronic acid moiety to the parent compound or its phase I metabolites, increasing water solubility and facilitating excretion. nih.gov Hydroxylated metabolites of this compound, formed by CYP action, would be prime substrates for UGTs. For instance, the glucuronidation of 1-naphthol, a structurally related compound, is a known metabolic pathway. nih.gov

Major Metabolic Pathways: Oxidation, Hydrolysis, and Conjugation

The metabolism of this compound is expected to proceed through several key pathways:

Oxidation: This is a primary phase I metabolic route, likely catalyzed by CYP enzymes. Potential sites of oxidation on the molecule include:

Naphthyl Ring: Aromatic hydroxylation can occur at various positions on the naphthalene (B1677914) ring system, leading to the formation of phenolic metabolites.

Cyclopropyl Group: While the cyclopropyl ring is generally more resistant to oxidation than other alkyl groups, it can undergo hydroxylation. nih.gov

Propyl Chain: Oxidation can also occur on the propyl linker.

Hydrolysis: The amide linkage in the propanamide structure could be susceptible to hydrolysis by amidase enzymes, cleaving the molecule into 3-(1-naphthyl)propanoic acid and cyclopropylamine (B47189).

Conjugation: Following phase I oxidation, the resulting hydroxylated metabolites can undergo phase II conjugation. The most common conjugation reaction is glucuronidation, catalyzed by UGTs, to form glucuronide conjugates. nih.gov

Metabolite Identification and Structural Elucidation Using Advanced Analytical Techniques (e.g., LC-MS/MS, NMR)

The identification and structural characterization of the metabolites of this compound would rely on sophisticated analytical instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is a cornerstone of modern metabolite identification. nih.govyoutube.com It combines the separation power of liquid chromatography with the mass-analyzing capabilities of tandem mass spectrometry. youtube.com LC separates the parent compound from its metabolites in a complex biological matrix. The subsequent MS/MS analysis provides the mass-to-charge ratio (m/z) of the metabolites and their fragmentation patterns, which are crucial for deducing their structures. ufl.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of novel metabolites. hyphadiscovery.comresearchgate.netnih.gov While LC-MS/MS can propose metabolite structures, NMR provides unambiguous confirmation by detailing the precise arrangement of atoms within the molecule. hyphadiscovery.com Techniques such as 1D ¹H NMR and 2D NMR (e.g., COSY, HSQC, HMBC) are employed to establish the connectivity of atoms and finalize the metabolite's structure. docbrown.infoyoutube.com

Interactive Data Table: Analytical Techniques for Metabolite Studies

Technique Application in Metabolite Studies Information Provided
LC-MS/MS Separation and detection of metabolites in complex mixtures. nih.govnih.gov Retention time, mass-to-charge ratio (m/z), and fragmentation patterns for structural hypothesis. youtube.com

| NMR | Definitive structural elucidation of purified metabolites. hyphadiscovery.comnih.gov | Unambiguous atomic connectivity and stereochemistry. researchgate.net |

Species Differences in Metabolic Profiles (in vitro studies)

The metabolism of xenobiotics can vary significantly between different species. nih.gov These differences are primarily due to variations in the expression and activity of drug-metabolizing enzymes like CYPs and UGTs. physiology.org For instance, studies on naphthalene and its derivatives have shown species-selective toxicity, which is linked to differences in their metabolic pathways. researchgate.net In vitro studies comparing the metabolism of a compound in liver microsomes or hepatocytes from different species (e.g., rat, mouse, dog, monkey, and human) are crucial for assessing the relevance of animal toxicology data to humans. nih.govresearchgate.net Such studies for this compound would reveal any human-specific metabolites and help in selecting the most appropriate animal model for further studies. mdpi.com

Influence of Genetic Polymorphisms on Metabolic Enzymes (academic context, not clinical human data)

Genetic polymorphisms in the genes encoding metabolic enzymes can lead to significant inter-individual variability in drug and xenobiotic metabolism. nih.gov

CYP Polymorphisms: Single nucleotide polymorphisms (SNPs) in CYP genes can result in enzymes with decreased, increased, or abolished activity. frontiersin.org For example, polymorphisms in CYP2D6, CYP2C9, and CYP3A4 are well-documented and can affect the metabolism of numerous drugs. nih.govnih.govhug.chund.edumdpi.compharmgkb.orgresearchgate.netnih.gov If any of these enzymes are involved in the metabolism of this compound, individuals with certain genetic variants might metabolize the compound at different rates, leading to variations in exposure and potential effects. For instance, CYP3A4 is a major drug-metabolizing enzyme, and its genetic variations can impact the pharmacokinetics of its substrates. nih.govebmconsult.comnih.govfrontiersin.org

UGT Polymorphisms: Similarly, genetic variations in UGT enzymes can also influence the rate and extent of conjugation reactions, further contributing to inter-individual differences in the metabolic profile of a compound.

Interactive Data Table: Key Polymorphic Metabolic Enzymes and Potential Implications

Enzyme Family Key Polymorphic Isoforms Potential Implication for Metabolism
Cytochrome P450 CYP2D6, CYP2C9, CYP2C19, CYP3A4, CYP3A5 nih.govnih.govfrontiersin.orgnih.govhug.chund.edumdpi.compharmgkb.orgresearchgate.netnih.govfrontiersin.org Altered rates of oxidation, potentially leading to differences in active compound clearance and metabolite formation.

| UDP-glucuronosyltransferase | UGT1A1, UGT1A6, UGT2B7 | Variations in the efficiency of conjugation reactions, affecting the excretion of metabolites. |

Patent Landscape and Intellectual Property Considerations

Analysis of Existing Patents Claiming N-cyclopropyl-3-(1-naphthyl)propanamide and its Class

A key patent in this landscape is the international patent application WO/2010/115252, titled "PHTHALIMIDE DERIVATIVES OF NON-STEROIDAL ANTI-INFLAMMATORY COMPOUNDS AND/OR TNF-α MODULATORS, METHOD FOR PRODUCING SAME, PHARMACEUTICAL COMPOSITIONS CONTAINING SAME AND USES THEREOF FOR THE TREATMENT OF INFLAMMATORY DISEASES". This patent discloses a broad class of compounds, and importantly, explicitly includes this compound within its scope.

The patent WO/2010/115252 claims a wide range of compounds, and this compound is listed as an example of a synthesized compound within the patent's disclosure. While not always individually named in the main claims, its inclusion as a specific embodiment provides a strong basis for composition of matter protection within the jurisdictions where the patent has been granted and is active. The core structure claimed generally revolves around a central propanamide moiety with various substitutions.

The aforementioned patent also describes methods for producing the claimed compounds. The synthesis of this compound is detailed as an example within the experimental section of the patent. These "method of synthesis" claims protect the specific chemical processes used to create the compound, adding another layer of intellectual property protection. These process patents can restrict others from manufacturing the compound using the described methods, even if the composition of matter patent were to be challenged or expire.

The primary focus of the use claims within the WO/2010/115252 patent is on the therapeutic applications of the compounds, particularly for the treatment of inflammatory diseases. However, the broad nature of patent claims can sometimes be interpreted to cover the use of the compound as a research tool. The very act of using the compound in studies to investigate its biological mechanisms, even in a non-clinical setting, could potentially fall under the purview of the patent's use claims. This is a critical consideration for academic researchers.

Patent Families and Global Coverage Related to the Compound Class

The international patent application WO/2010/115252 has a corresponding patent family with applications filed in various countries and regions. Understanding the status of these family members is crucial for determining the global intellectual property coverage.

Jurisdiction Application/Patent Number Status
World Intellectual Property OrganizationWO/2010/115252Published
United StatesUS 2012/0046333 A1Published Application
EuropeEP 2413846 A1Published Application
CanadaCA 2753359 A1Published Application
AustraliaAU 2010218731 A1Published Application

This table is illustrative and not exhaustive. The legal status of patents can change over time.

The existence of applications in major pharmaceutical markets like the US and Europe indicates a strategic intent to protect the commercial potential of this class of compounds in these regions. Researchers in these jurisdictions need to be particularly mindful of the existing intellectual property.

Strategic Implications of Intellectual Property for Future Academic Research Directions

The existing patent landscape for this compound has several strategic implications for academic researchers:

Focus on Novel Analogs: To avoid potential infringement issues, academic research could strategically focus on designing and synthesizing novel analogs that are structurally distinct from those explicitly claimed or exemplified in the existing patents. This approach encourages innovation and the exploration of new chemical space.

Exploration of Unclaimed Uses: The current patents are primarily focused on inflammatory diseases. Academic research could explore entirely new therapeutic applications or biological activities of this compound and its derivatives that are not covered by the existing use claims. This could open up new avenues for research and potential future patenting by academic institutions.

Collaboration and Licensing: For research that directly involves the patented compound or its close analogs for claimed uses, collaboration with the patent holder may be a viable strategy. Licensing agreements, even for research purposes, can provide legal certainty and access to proprietary knowledge and materials.

"Research Exemption" Considerations: Some jurisdictions have a "research exemption" or "safe harbor" provision that allows for the use of patented inventions for purely scientific or experimental purposes. However, the scope of these exemptions varies significantly by country and is often narrowly defined. Academic researchers should not assume that their work automatically falls under such an exemption and should seek legal counsel if there are any doubts.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes for N-cyclopropyl-3-(1-naphthyl)propanamide and its Complex Analogs

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern medicinal chemistry. For this compound and its derivatives, future research will likely focus on moving beyond traditional multi-step syntheses, which can be low-yielding and generate significant waste.

Furthermore, the principles of green chemistry will be pivotal. This includes the use of safer solvents, reducing energy consumption, and designing processes that minimize the formation of byproducts. For instance, processes that avoid hazardous reagents and extreme reaction temperatures, while being suitable for industrial-scale production, are highly desirable. evitachem.com

Advanced Structural Biology Studies of this compound-Target Complexes (e.g., Cryo-EM, X-ray Crystallography)

A fundamental understanding of a compound's biological activity requires detailed knowledge of its interactions with its protein targets at an atomic level. Techniques such as X-ray crystallography and cryo-electron microscopy (Cryo-EM) are indispensable for this purpose.

While specific structural data for this compound-target complexes are not yet available, the application of these techniques is a critical future step. X-ray crystallography can provide high-resolution snapshots of the compound bound to its target protein, revealing the precise binding pocket and the key amino acid residues involved in the interaction. weizmann.ac.il This information is invaluable for structure-based drug design, enabling the rational optimization of the compound to enhance potency and selectivity.

Cryo-EM has emerged as a powerful tool for studying the structure of large protein complexes and membrane proteins, which are often challenging to crystallize. As many potential drug targets fall into these categories, Cryo-EM could be instrumental in elucidating the binding mode of this compound to its native cellular targets.

Development of Optogenetic or Chemogenetic Tools Based on the this compound Scaffold

Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of cellular activity using light or specific small molecules, respectively. Developing tools based on the this compound scaffold could open up new avenues for studying its biological effects with unprecedented temporal and spatial resolution.

A chemogenetic approach would involve designing a synthetic receptor that is exclusively activated by this compound or a benign analog. This would allow researchers to selectively modulate the activity of specific cells or signaling pathways in which the receptor is expressed, providing a powerful method to dissect the compound's mechanism of action in complex biological systems.

An optogenetic strategy might involve creating a photoswitchable version of the compound. By incorporating a light-sensitive chemical group, the compound's activity could be turned on or off with specific wavelengths of light. This would enable researchers to control its biological effects with high precision, offering a more dynamic understanding of its function.

Integration with Systems Biology and Multi-omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of this compound, a systems biology approach integrating multiple "omics" datasets is essential. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the cellular response to the compound.

Multi-omics analysis can reveal how the compound perturbs various biological pathways and networks. nih.govnih.govresearchgate.net For example, transcriptomic analysis can identify genes whose expression is altered by the compound, while proteomics can reveal changes in protein levels and post-translational modifications. researchgate.net Metabolomics can then provide insights into the downstream effects on cellular metabolism.

By integrating these different layers of biological information, researchers can construct detailed models of the compound's mechanism of action, identify potential biomarkers of its activity, and predict both on-target and off-target effects. nih.govnih.govresearchgate.net

Discovery of Novel Biological Targets or Off-Targets through Proteomics or Chemoproteomics

While a primary biological target of this compound may be known or hypothesized, identifying its full spectrum of interacting proteins is crucial for a complete understanding of its pharmacological profile. Chemical proteomics offers a powerful set of tools for target deconvolution. rsc.org

One common strategy is affinity-based proteomics, where the compound is immobilized on a solid support and used to "fish" for its binding partners from cell lysates. frontiersin.org These captured proteins can then be identified using mass spectrometry. To enhance the specificity of this approach, competition experiments can be performed where the free compound is used to elute specific binders. nih.gov

Another advanced technique is activity-based protein profiling (ABPP), which uses reactive chemical probes to covalently label the active sites of enzymes. frontiersin.org A probe based on the this compound scaffold could be designed to identify novel enzymatic targets. Furthermore, label-free methods, which detect changes in protein stability upon compound binding, are emerging as a valuable alternative for target identification. nih.gov These proteomic and chemoproteomic approaches will be instrumental in mapping the complete interactome of this compound, potentially uncovering novel therapeutic applications and providing insights into its potential side effects. rsc.org

Conclusion and Synthesis of Current Academic Understanding

Summary of Key Academic Discoveries Regarding N-cyclopropyl-3-(1-naphthyl)propanamide

Direct academic discoveries focusing exclusively on this compound are not readily found in peer-reviewed literature. Its existence is confirmed through chemical supplier listings, which provide basic molecular information such as its formula (C₁₆H₁₇NO) and molecular weight (239.31 g/mol ) under the identifier EVT-4594745. evitachem.com The absence of a registered CAS number for this compound underscores its status as a relatively novel or niche chemical, likely synthesized for specific research or screening purposes that have not yet been published.

The key structural motifs of the molecule—a cyclopropyl (B3062369) group, a propanamide linker, and a naphthyl group—are well-represented in medicinal chemistry. Research on analogous compounds provides the primary context for understanding its potential significance. For instance, the 1-naphthylpropanamide core is a feature of KRI-1314, a potent human renin inhibitor, suggesting that this scaffold can interact with biological targets of therapeutic relevance. evitachem.com Furthermore, compounds incorporating both cyclopropyl and naphthyl groups have been synthesized and characterized, such as Methyl 2-{[4-(4-cyclopropyl-1-naphthyl)-4H-1,2,4-triazole-3-yl]thio}acetate, indicating the chemical tractability of combining these moieties. evitachem.com

Broader Implications of this compound Research for Chemical Biology and Pharmacology

The potential implications of research into this compound lie in the unique combination of its structural components. The cyclopropyl group is a known bioisostere for phenyl rings or gem-dimethyl groups and can introduce conformational rigidity, which can be advantageous for binding to biological targets. The naphthalene (B1677914) moiety provides a large, lipophilic surface for van der Waals interactions, common in ligands for various receptors and enzymes.

Should this compound exhibit significant biological activity, it could serve as a lead compound or a chemical probe for exploring specific biological pathways. For example, if it were found to have activity related to the renin-angiotensin system, as suggested by the analog KRI-1314, it could offer a simpler, non-peptidic scaffold for new inhibitor design. evitachem.com Similarly, if it showed efficacy in models of neurological or renal disorders, as seen in other naphthyl-containing amides, it would open new avenues for therapeutic development. evitachem.com The primary broader implication of studying this and similar novel compounds is the expansion of the accessible chemical space for drug discovery, potentially leading to the identification of new scaffolds with unique pharmacological profiles.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-cyclopropyl-3-(1-naphthyl)propanamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling a naphthyl-containing precursor with a cyclopropylamine derivative. A validated approach includes:

  • Acylation : Reacting 3-(1-naphthyl)propanoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .
  • Amidation : Adding cyclopropanamine under basic conditions (e.g., triethylamine) in dichloromethane (CH₂Cl₂) at 0°C, followed by purification via chromatography (e.g., PE/EA solvent system) .
    Optimization Tips :
  • Control reaction temperature to minimize side reactions (e.g., cyclopropane ring opening).
  • Use stoichiometric excess of cyclopropanamine (1.5 eq) to improve yield .

Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Confirm cyclopropyl protons (δ 0.44–0.77 ppm) and naphthyl aromatic signals (δ 7.15–7.36 ppm) .
  • Mass Spectrometry (MS) : APCI-MS can detect the molecular ion peak (e.g., m/z 268 [M+H]⁺ for a brominated analog) .
  • IR Spectroscopy : Identify amide C=O stretching (~1660 cm⁻¹) and cyclopropyl C-H vibrations .

Basic: What physicochemical properties of this compound are critical for biological assay design?

Answer:
Relevant properties include:

  • logP : Predicted ~3.8 (similar to analogs), indicating moderate lipophilicity for membrane permeability .
  • Hydrogen Bonding : One donor (NH) and five acceptors, influencing solubility and protein interactions .
  • Polar Surface Area (PSA) : ~48 Ų, suggesting moderate blood-brain barrier penetration .
    Methodological Note : Use HPLC with C18 columns to assess purity (>98%) and stability under assay conditions .

Advanced: How does the cyclopropyl group modulate the compound’s pharmacokinetics and target binding?

Answer:
The cyclopropyl group:

  • Enhances Metabolic Stability : Reduces oxidation by cytochrome P450 enzymes due to strained ring geometry .
  • Influences Conformation : Restricts rotational freedom, potentially improving binding affinity to hydrophobic pockets (e.g., enzyme active sites) .
    Experimental Validation :
  • Perform molecular dynamics simulations to compare binding modes with/without the cyclopropyl moiety.
  • Use microsomal assays to quantify metabolic half-life improvements .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Strategies include:

  • Assay Standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and control for batch-to-batch compound purity .
  • Dose-Response Curves : Use Hill slopes to assess cooperativity and rule out off-target effects at high concentrations.
  • Orthogonal Assays : Confirm activity via SPR (binding affinity) and functional assays (e.g., cAMP modulation) .

Advanced: What computational approaches predict interactions between this compound and biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina with crystal structures of target proteins (e.g., GPCRs) to identify binding poses .
  • Ab Initio Calculations : Optimize geometry at the HF/6-31G* level to map electrostatic potential surfaces for SAR analysis .
  • MD Simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational dynamics .

Advanced: How can researchers address low solubility of this compound in aqueous assays?

Answer:

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
  • pH Adjustment : Ionize the amide group at pH < 4 (if protonatable) to improve aqueous solubility .
  • Prodrug Design : Introduce phosphate or ester groups for temporary hydrophilicity, cleaved in vivo .

Basic: What chromatographic methods ensure purity and stability of this compound?

Answer:

  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Monitor at 254 nm for naphthyl absorption .
  • TLC : Employ n-hexane:ethyl acetate (9:1) for rapid purity checks .
  • Stability Testing : Store at -20°C under argon; assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced: What structural analogs of this compound show improved bioactivity, and why?

Answer:

  • Fluorinated Analogs : Substituents like 4-fluorophenoxy enhance receptor selectivity via halogen bonding (e.g., with kinase ATP pockets) .
  • Indole Derivatives : Replace naphthyl with indole to modulate π-π stacking interactions with aromatic residues .
    Synthesis Guidance :
  • Use Suzuki-Miyaura coupling for aryl modifications .
  • Validate analogs via SPR and cellular IC₅₀ assays .

Advanced: How can researchers validate the mechanism of action of this compound in complex biological systems?

Answer:

  • Knockdown/Overexpression Models : Use CRISPR/Cas9 to silence putative targets and assess activity loss .
  • Thermal Shift Assays : Measure protein melting temperature shifts to confirm direct binding .
  • Metabolomics : Profile cellular metabolites post-treatment to identify perturbed pathways (e.g., lipid signaling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-3-(1-naphthyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-3-(1-naphthyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.